1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a benzyl group with an amino substituent, and a difluorophenyl group
Preparation Methods
The synthesis of 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Amination: The amino group is introduced through a reduction reaction, often using reagents like lithium aluminum hydride.
Attachment of the difluorophenyl group: This step involves the use of a difluorophenyl halide in a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluorophenyl positions, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The amino and difluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide can be compared with other imidazole derivatives, such as:
1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide: This compound has a similar structure but with a chlorine substituent instead of an amino group, which may alter its chemical reactivity and biological activity.
1-(4-aminobenzyl)-N-(2,4-dichlorophenyl)-1H-imidazole-4-carboxamide: This derivative has chlorine atoms instead of fluorine, which can affect its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(2,4-difluorophenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-12-3-6-15(14(19)7-12)22-17(24)16-9-23(10-21-16)8-11-1-4-13(20)5-2-11/h1-7,9-10H,8,20H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGLLSXKYTXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=C(C=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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